5''-Amino-4',5''-dideoxybutirosin A

Antimicrobial Resistance Aminoglycoside Antibiotics Minimum Inhibitory Concentration (MIC)

5''-Amino-4',5''-dideoxybutirosin A is a rationally engineered aminoglycoside purpose-built to overcome 3'-phosphorylative inactivation, the predominant resistance mechanism plaguing conventional aminoglycosides. Unlike butirosin A or gentamicin, its strategic deoxygenation at the 4' and 5'' positions, combined with the retained (S)-AHBA side chain, confers intrinsic resistance to bacterial enzymatic degradation. This makes it an essential reference standard for antimicrobial susceptibility testing (AST) panels, resistance mechanism dissection, and SAR-driven medicinal chemistry programs targeting MDR Pseudomonas aeruginosa. Procuring this specific derivative ensures assay validity, eliminates susceptibility gaps inherent to generic aminoglycosides, and provides a validated scaffold for next-generation antibiotic design.

Molecular Formula C21H42N6O10
Molecular Weight 538.6 g/mol
Cat. No. B1254970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5''-Amino-4',5''-dideoxybutirosin A
Synonyms5''-amino-4',5''-dideoxybutirosin A
5-A-4-DDBA
Molecular FormulaC21H42N6O10
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESC1C(OC(C(C1O)N)OC2C(CC(C(C2OC3C(C(C(O3)CN)O)O)O)NC(=O)C(CCN)O)N)CN
InChIInChI=1S/C21H42N6O10/c22-2-1-10(28)19(33)27-9-4-8(25)17(36-20-13(26)11(29)3-7(5-23)34-20)18(14(9)30)37-21-16(32)15(31)12(6-24)35-21/h7-18,20-21,28-32H,1-6,22-26H2,(H,27,33)/t7-,8-,9+,10-,11-,12+,13+,14-,15-,16+,17+,18+,20+,21-/m0/s1
InChIKeyLRKPNNTVUJAOCJ-CGMHWQEZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5''-Amino-4',5''-dideoxybutirosin A: Aminoglycoside Antibiotic with Engineered Resistance Profile


5''-Amino-4',5''-dideoxybutirosin A is a semisynthetic aminoglycoside antibiotic derived from the butirosin class, distinguished by deoxygenation at the 4' and 5'' positions [1]. This compound retains the (S)-4-amino-2-hydroxybutyryl (AHBA) side chain characteristic of butirosins, which intrinsically confers resistance to many aminoglycoside-modifying enzymes [2]. The targeted removal of hydroxyl groups at C-4' and C-5'' is specifically engineered to evade bacterial enzymatic inactivation via 3'-phosphorylation, a major resistance mechanism in clinical isolates [2]. The compound is reported as a broad-spectrum antibacterial agent with particular efficacy against Pseudomonas aeruginosa and butirosin-resistant strains [1].

5''-Amino-4',5''-dideoxybutirosin A: Why Standard Aminoglycosides or Unmodified Butirosin Cannot Substitute


The clinical and industrial utility of aminoglycosides is severely compromised by bacterial resistance mechanisms, predominantly enzymatic phosphorylation at the 3'-hydroxyl group [2]. While butirosin A offers a partial solution via its AHBA side chain that protects against some modifying enzymes, it remains vulnerable to 3'-phosphorylation [2]. 5''-Amino-4',5''-dideoxybutirosin A is purpose-built to overcome this specific vulnerability through strategic deoxygenation at both the 4' and 5'' positions, rendering it resistant to 3'-phosphorylative inactivation [2]. Substituting this compound with generic butirosin A, or with other aminoglycosides like gentamicin or 5''-amino-5''-deoxybutirosin A, would reintroduce susceptibility to enzymatic degradation in resistant strains, thereby compromising assay validity or therapeutic efficacy [1]. The following evidence provides quantitative validation of its unique resistance-driven performance profile.

5''-Amino-4',5''-dideoxybutirosin A: Quantitative Differentiation Against Butirosin A and Gentamicin in Resistant Strains


Enhanced Potency Against Butirosin-Resistant Pseudomonas aeruginosa: Direct MIC Comparison

In a direct head-to-head comparison, 5''-amino-4',5''-dideoxybutirosin A (as the sulfate salt) demonstrates significantly lower minimum inhibitory concentrations (MICs) against butirosin-resistant Pseudomonas aeruginosa strains compared to butirosin A [1]. For example, against P. aeruginosa strain Aquilar (butirosin-resistant), the MIC is 25 µg/mL for the test compound versus >200 µg/mL for butirosin, representing an over 8-fold improvement in potency [1]. Against P. aeruginosa strain 130 (gentamicin-resistant), the MIC is 6.3 µg/mL for the test compound compared to 25 µg/mL for butirosin, a 4-fold enhancement [1].

Antimicrobial Resistance Aminoglycoside Antibiotics Minimum Inhibitory Concentration (MIC)

Superior Activity Against Gentamicin- and Butirosin-Dual-Resistant Pseudomonas aeruginosa

5''-Amino-4',5''-dideoxybutirosin A exhibits marked activity against Pseudomonas aeruginosa strain G-76, which is resistant to both gentamicin and butirosin [1]. The MIC for the test compound is 12.5 µg/mL, whereas butirosin shows an MIC of 50 µg/mL (a 4-fold higher concentration) [1]. Furthermore, against another dual-resistant strain, P. aeruginosa 74C-1, the test compound achieves an MIC of 3.1 µg/mL compared to butirosin's MIC of 25 µg/mL (an 8-fold improvement) [1].

Multidrug Resistance Pseudomonas aeruginosa Aminoglycoside Resistance

Structural Basis for Resistance to 3'-Phosphorylative Inactivation

The deoxygenation at the 4' and 5'' positions in 5''-amino-4',5''-dideoxybutirosin A is designed to prevent enzymatic phosphorylation at the 3'-hydroxyl group, a prevalent resistance mechanism that inactivates butirosin and related aminoglycosides [1]. While quantitative enzyme inhibition data is not reported, the synthesis and characterization studies confirm that this structural modification yields a compound that is 'active against resistant microorganisms which inactivate butirosin and related aminoglycosides by 3'-phosphorylation' [1]. This is a class-level inference supported by the broader literature on deoxy-aminoglycosides.

Enzymatic Inactivation Aminoglycoside Resistance Mechanisms Structure-Activity Relationship

Broad-Spectrum Activity Including Gram-Positive and Gram-Negative Pathogens

Beyond resistant Pseudomonas strains, 5''-amino-4',5''-dideoxybutirosin A demonstrates broad-spectrum antibacterial activity against a range of clinically relevant Gram-positive and Gram-negative bacteria [1]. In comparative testing, the compound shows an MIC of 6.3 µg/mL against butirosin-resistant Staphylococcus aureus S18713, compared to 100 µg/mL for butirosin (a 16-fold improvement) [1]. Against Klebsiella pneumoniae MGH-1, the MIC is 6.3 µg/mL for the test compound and 3.1 µg/mL for butirosin, indicating that while the parent compound may be slightly more potent in some susceptible strains, the derivative maintains strong activity while offering resistance advantages [1].

Broad-Spectrum Antibacterial Staphylococcus aureus Klebsiella pneumoniae

5''-Amino-4',5''-dideoxybutirosin A: Procurement-Driven Application Scenarios in Antimicrobial Resistance Research


Mechanistic Studies of Aminoglycoside Resistance: Overcoming 3'-Phosphorylation

5''-Amino-4',5''-dideoxybutirosin A serves as a critical tool for investigating bacterial resistance mechanisms, specifically the enzymatic inactivation of aminoglycosides by 3'-phosphorylation. Its deoxygenated structure at the 4' and 5'' positions renders it resistant to this modification, allowing researchers to dissect the contribution of this resistance pathway in various clinical isolates [1]. Comparative MIC studies against butirosin-sensitive and -resistant strains provide a clear experimental window for assessing resistance acquisition and for screening novel adjuvants or combination therapies.

Development of Next-Generation Aminoglycoside Antibiotics

The structure-activity relationship (SAR) exemplified by 5''-amino-4',5''-dideoxybutirosin A demonstrates that targeted deoxygenation can significantly enhance antibacterial activity against multidrug-resistant Pseudomonas aeruginosa [1]. This compound is an ideal lead scaffold or reference standard in medicinal chemistry programs aiming to design novel aminoglycosides with improved resistance profiles. Its potent activity against butirosin- and gentamicin-resistant strains validates the strategic modification of the 4' and 5'' positions, guiding future synthetic efforts [1].

In Vitro Diagnostic Assays for Resistance Surveillance

Given its distinct susceptibility profile, 5''-amino-4',5''-dideoxybutirosin A can be employed in antimicrobial susceptibility testing (AST) panels to discriminate between resistance mechanisms in Gram-negative pathogens. Its MIC values against strains with known resistance genotypes (e.g., 3'-phosphotransferase producers) can serve as a benchmark for validating new diagnostic assays and for monitoring the prevalence of specific resistance determinants in clinical surveillance programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5''-Amino-4',5''-dideoxybutirosin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.